D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester
CAS No.:
Cat. No.: VC16592367
Molecular Formula: C10H16NO6-
Molecular Weight: 246.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16NO6- |
|---|---|
| Molecular Weight | 246.24 g/mol |
| IUPAC Name | (2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
| Standard InChI | InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/p-1/t6-/m1/s1 |
| Standard InChI Key | WFPSMPYVXFVVFA-ZCFIWIBFSA-M |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C(=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)[O-] |
Introduction
Synthesis and Modification Strategies
Protection and Esterification
The synthesis of this derivative involves two key steps:
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Amino Group Protection: The amino group of D-aspartic acid is shielded using di-tert-butyl dicarbonate () under basic conditions (e.g., sodium bicarbonate) . This reaction proceeds via nucleophilic acyl substitution, forming a stable carbamate bond.
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Carboxyl Group Esterification: The carboxyl group undergoes esterification with methanol in the presence of a coupling agent like thionyl chloride () or via acid-catalyzed Fischer esterification .
Purification and Characterization
Post-synthesis, the product is purified via column chromatography or recrystallization. Analytical techniques such as HPLC, mass spectrometry, and NMR confirm purity and structure . The Boc group’s tert-butyl protons resonate near δ 1.4 ppm in NMR, while the methyl ester’s singlet appears at δ 3.7 ppm .
Biological and Biochemical Relevance
Role of D-Aspartic Acid
D-Aspartic acid (D-Asp) is an endogenous amino acid implicated in neuroendocrine regulation. In rodent models, it enhances testosterone synthesis by stimulating luteinizing hormone release and upregulating steroidogenic enzymes in Leydig cells. Human studies suggest it may improve reproductive health, though evidence remains inconclusive.
Implications of Structural Modifications
The Boc and methyl ester groups in this derivative mitigate D-Asp’s inherent polarity, facilitating membrane permeability and metabolic stability . While the ester moiety is susceptible to hydrolysis by esterases in vivo, the Boc group requires acidic conditions (e.g., trifluoroacetic acid) for removal, enabling controlled deprotection in synthetic workflows .
Applications in Pharmaceutical and Peptide Research
Peptide Synthesis
This compound is a staple in solid-phase peptide synthesis (SPPS). For example, it serves as a building block for aspartic acid-containing peptides, where selective deprotection of the Boc group allows sequential elongation . Its methyl ester prevents undesired side reactions during coupling steps, though it must later be hydrolyzed to the free carboxylate for native peptide bonding .
Intermediate in Drug Development
As a precursor to bioactive molecules, this derivative has been utilized in synthesizing protease inhibitors and hormone analogs. For instance, Boc-protected aspartate esters are intermediates in HIV protease inhibitors like Ritonavir, where the aspartyl moiety mimics the enzyme’s cleavage site .
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